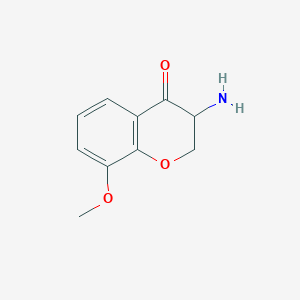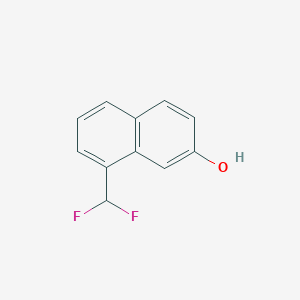![molecular formula C10H15N3O B11901646 2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)- CAS No. 646056-46-4](/img/structure/B11901646.png)
2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,7-Diazaspiro[44]nonan-2-yl)isoxazole is a heterocyclic compound that features a spiro structure, incorporating both an isoxazole ring and a diazaspiro nonane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diazaspiro nonane derivative with an isoxazole precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound is structurally similar and has been studied for its potential as a covalent inhibitor of KRAS G12C.
2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile: Another structurally related compound, studied for its unique chemical properties.
Uniqueness
5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole is unique due to its specific spiro structure and the presence of both an isoxazole ring and a diazaspiro nonane moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
646056-46-4 |
|---|---|
Fórmula molecular |
C10H15N3O |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O/c1-4-12-14-9(1)13-6-3-10(8-13)2-5-11-7-10/h1,4,11H,2-3,5-8H2 |
Clave InChI |
FHHBYKPIGHOHQK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CCN(C2)C3=CC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



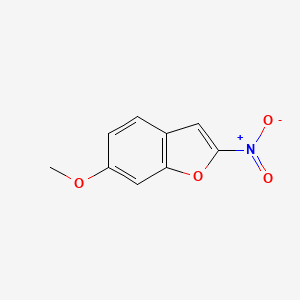

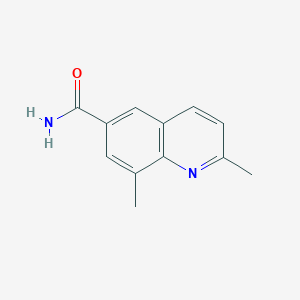
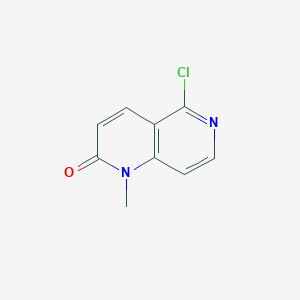
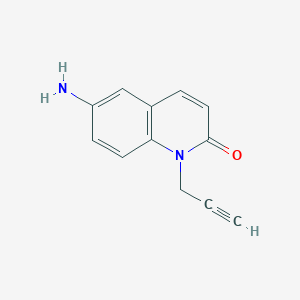
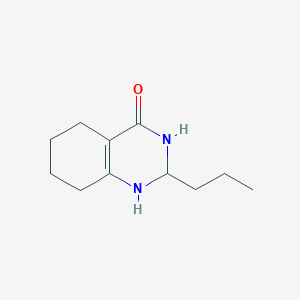

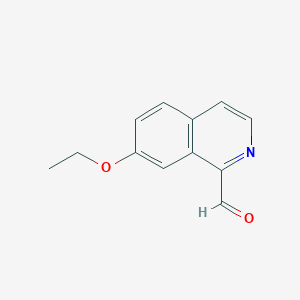

![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)

